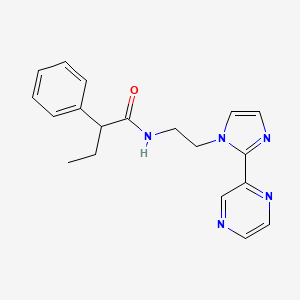![molecular formula C15H21N5O2 B2734391 3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887876-89-3](/img/structure/B2734391.png)
3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione”, is an important area of research due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contain a 1,3-diazole ring .Molecular Structure Analysis
The molecular structure of “3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .Chemical Reactions Analysis
Imidazole-containing compounds show a broad range of chemical reactions due to their amphoteric nature . They show both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Serotonin Transporter Activity
Research by Zagórska et al. (2011) explored the affinities of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione for the serotonin transporter, evaluating their acid-base properties and dissociation constants (pKa). This study indicated the potential for these compounds to interact with the serotonin transporter, which could have implications for neurological and psychiatric disorders Zagórska et al., 2011.
Receptor Affinity and Molecular Studies
Another study by Zagórska et al. (2015) synthesized and tested a novel series of arylpiperazinylalkyl purine-2,4-diones for their affinity towards serotoninergic and dopaminergic receptors. They identified potent ligands for 5-HT1A, 5-HT7 receptors, and dopamine D2 receptors, providing a basis for potential antidepressant and anxiolytic applications Zagórska et al., 2015.
A3 Adenosine Receptor Antagonists
Baraldi et al. (2008) extended structure-activity relationship (SAR) studies on imidazo[2,1-f]purine-2,4-diones as A3 adenosine receptor antagonists. Their research aimed to improve potency and hydrophilicity through various substitutions, offering insights into the design of more effective A3 adenosine receptor antagonists Baraldi et al., 2008.
Wirkmechanismus
The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system in which they are acting. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Zukünftige Richtungen
The future directions in the research of imidazole-containing compounds like “3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” could involve the development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring-containing drugs in clinical use to treat infectious diseases .
Eigenschaften
IUPAC Name |
2-butyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-6-7-8-19-13(21)11-12(18(5)15(19)22)16-14-17(4)9(2)10(3)20(11)14/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZPNQBDHFHXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-(3-Phenylpropyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2734310.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[4-(pentyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2734312.png)

![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2734314.png)
![methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2734319.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetic acid](/img/structure/B2734320.png)

![1-{[4-(tert-butyl)phenyl]sulfonyl}-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2734326.png)


![N-(4-acetylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2734329.png)
![N-(2-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2734330.png)